molecular formula C21H16ClN3O B2826524 7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol CAS No. 33495-41-9

7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

Cat. No. B2826524
CAS RN: 33495-41-9
M. Wt: 361.83
InChI Key: FQZXWUOBDWABRR-UHFFFAOYSA-N
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Description

The compound “7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol” is a synthetic compound that belongs to the family of hydroxyquinoline derivatives. It is also known as CQ. The quinoline nucleus is present in numerous biological compounds and has versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, such as the compound , often involves nucleophilic aromatic substitution reactions . For example, a number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated from FTIR, 1H, and 13C NMR, and mass spectra . For instance, the crystal structure of a related compound, “5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol”, has been determined . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were provided .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.

Future Directions

The development of novel quinoline derivatives with improved therapeutic effects is a significant area of study in medicinal chemistry . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

properties

IUPAC Name

7-[(4-chloroanilino)-pyridin-2-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c22-15-7-9-16(10-8-15)25-20(18-5-1-2-12-23-18)17-11-6-14-4-3-13-24-19(14)21(17)26/h1-13,20,25-26H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZXWUOBDWABRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

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